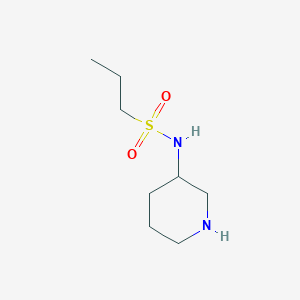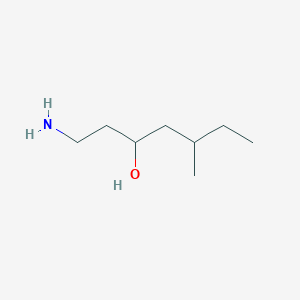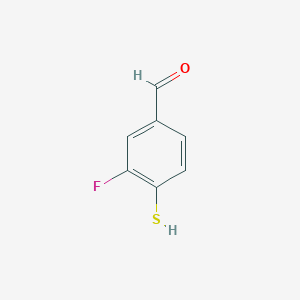
3-Fluoro-4-mercaptobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-mercaptobenzaldehyde is an organic compound with the molecular formula C7H5FOS It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by a fluorine atom and a mercapto (thiol) group, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-mercaptobenzaldehyde typically involves the introduction of the fluorine and mercapto groups onto a benzaldehyde precursor. One common method involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Introduction of Mercapto Group: The mercapto group can be introduced via a nucleophilic substitution reaction using thiourea or a similar sulfur-containing reagent under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Methods: Employing catalysts to improve reaction rates and selectivity.
化学反应分析
Types of Reactions
3-Fluoro-4-mercaptobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Fluoro-4-sulfonylbenzaldehyde.
Reduction: 3-Fluoro-4-mercaptobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
3-Fluoro-4-mercaptobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Fluoro-4-mercaptobenzaldehyde involves its reactive functional groups:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.
Pathways Involved: The compound may interact with cellular pathways involving thiol-disulfide exchange reactions, affecting redox balance and signaling.
相似化合物的比较
Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a mercapto group.
3-Fluoro-4-methylbenzaldehyde: Contains a methyl group instead of a mercapto group.
3-Fluoro-4-methoxybenzaldehyde: Features a methoxy group in place of the mercapto group.
Uniqueness
3-Fluoro-4-mercaptobenzaldehyde is unique due to the presence of both a fluorine atom and a mercapto group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
属性
分子式 |
C7H5FOS |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
3-fluoro-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H5FOS/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H |
InChI 键 |
UPGPBLGMGYYFGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=O)F)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


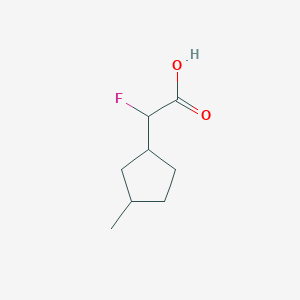
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)
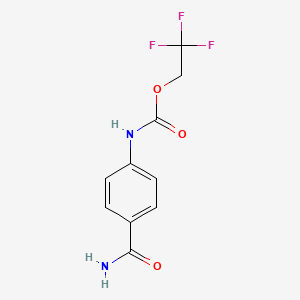
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)
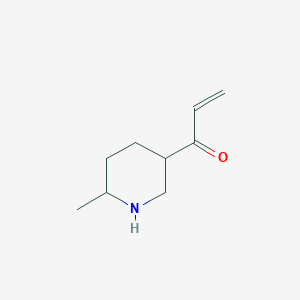
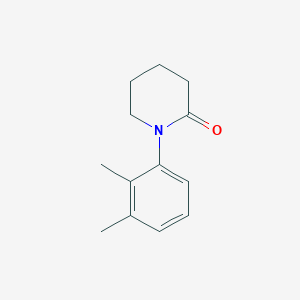
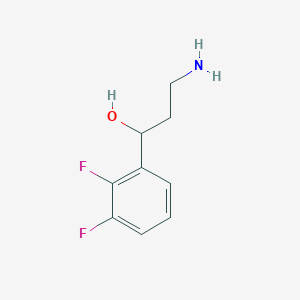
![4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)
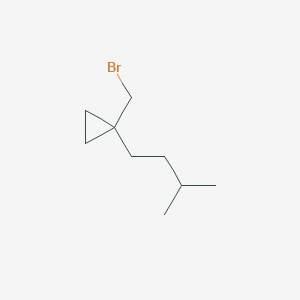
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)
